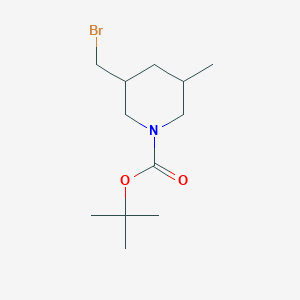

Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-9-5-10(6-13)8-14(7-9)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQJIJXJPZWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934683-34-7 | |

| Record name | tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate typically involves the bromination of a suitable piperidine precursor. One common method is the bromination of tert-butyl 3-methylpiperidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or ketone .

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or receptor ligands.

Medicine: Research into its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or infections.

Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Reactivity: The bromomethyl group (target) offers superior leaving-group capability compared to the hydroxy or amino groups in analogs.

Trifluoromethyl groups (analogs) increase lipophilicity and electron-withdrawing effects, enhancing drug bioavailability .

Synthetic Utility : Bromine’s high atomic polarizability (target) facilitates crystallographic studies via SHELX refinement , whereas CF₃ groups aid in ¹⁹F NMR tracking .

Biological Activity

Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1934683-34-7, features a piperidine ring substituted with a bromomethyl group and a tert-butyl ester. Its molecular formula is .

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. The bromomethyl group can act as a leaving group, facilitating nucleophilic attacks by biological molecules. This property may lead to modulation of enzyme activities or receptor binding, impacting various signaling pathways.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits enzyme inhibition properties. It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.

Receptor Binding

This compound has shown potential in binding to various receptors that are crucial for neurotransmission and cellular signaling. Specifically, it has been explored for its interactions with GABA receptors, which play a significant role in central nervous system function .

Study on Neuroprotective Effects

A study published in Molecules examined the neuroprotective effects of related compounds, including those with piperidine structures. The findings suggested that modifications in the piperidine ring could enhance protective activity against neurotoxic agents like amyloid-beta . Although this study did not focus solely on this compound, it highlights the potential for similar compounds to exhibit neuroprotective properties.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives has revealed that specific substitutions can significantly enhance biological activity. For instance, modifications at the nitrogen atom of the piperidine ring have been shown to increase binding affinity and potency against targeted receptors . This insight can guide future synthesis of this compound analogs for improved efficacy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with bromomethyl and tert-butyl groups | Enzyme inhibition, receptor binding |

| Piperine | Alkaloid from black pepper, similar piperidine structure | Modulates GABA receptors |

| 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one | Contains hydrazine group | Antimicrobial activity |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, starting with the protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups, followed by bromination at the 3-position. Key steps include:

- Boc protection : Reacting 5-methylpiperidine with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) .

- Bromination : Introducing the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ or acetonitrile. Temperature control (60–80°C) and stoichiometric ratios are critical to avoid over-bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis of the Boc group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet in ¹H; δ ~28 ppm and ~80 ppm in ¹³C) and the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br in ¹H; δ ~30–35 ppm in ¹³C). Coupling patterns in the piperidine ring confirm substitution positions .

- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z 290 (M+H⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) can assess purity (>95%) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The bromomethyl group serves as a versatile handle for further functionalization:

- Drug candidate synthesis : Nucleophilic substitution (e.g., with amines or thiols) to create analogs targeting enzyme inhibition (e.g., kinases) or receptor modulation .

- Bioprobe development : Radiolabeling (e.g., ¹⁸F for PET imaging) via halogen exchange reactions .

Advanced Research Questions

Q. How does the position of the bromomethyl group in piperidine derivatives influence their reactivity in subsequent substitution reactions?

The 3-position bromomethyl group exhibits enhanced electrophilicity due to steric and electronic effects:

- Steric effects : The tert-butyl group at the 1-position hinders nucleophilic attack at adjacent positions, directing reactivity to the 3-bromomethyl site .

- Electronic effects : Electron-withdrawing effects of the Boc group increase the electrophilicity of the C-Br bond, facilitating SN2 reactions with nucleophiles (e.g., amines, azides). Comparative studies with 2- or 4-bromomethyl analogs show slower kinetics due to reduced accessibility .

Q. What strategies can resolve contradictions in reaction yields when introducing bromomethyl groups under different catalytic conditions?

Discrepancies in yields often stem from competing side reactions (e.g., elimination or over-bromination):

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) can improve regioselectivity in bromination, minimizing di-brominated byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., CCl₄) favor radical bromination pathways .

- In situ monitoring : Use FT-IR or LC-MS to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How can computational chemistry aid in predicting the regioselectivity of nucleophilic attacks on this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

- Transition-state modeling : Energy barriers for SN2 vs. SN1 mechanisms, highlighting preference for backside attack due to the Boc group’s steric bulk .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., bromomethyl carbon) as hotspots for nucleophilic substitution .

Q. What are the mechanistic insights into the deprotection of the tert-butyl carbamate group under acidic conditions in related piperidine derivatives?

Deprotection typically involves trifluoroacetic acid (TFA) in dichloromethane:

- Mechanism : Protonation of the Boc carbonyl oxygen followed by cleavage of the C-O bond, releasing CO₂ and tert-butanol. The reaction rate depends on acid strength and temperature (0°C to room temperature) .

- Side reactions : Over-exposure to acid can lead to epimerization at chiral centers or decomposition of the bromomethyl group. Controlled conditions (e.g., 2–4 hours) minimize these effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.